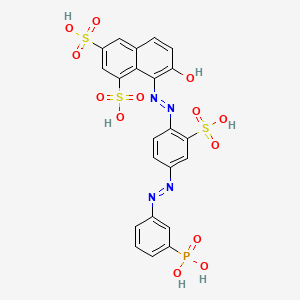
7-Hydroxy-8-((4-((3-phosphonophenyl)azo)-2-sulphophenyl)azo)naphthalene-1,3-disulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-Hydroxy-8-((4-((3-phosphonophenyl)azo)-2-sulphophenyl)azo)naphthalene-1,3-disulphonic acid” is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is known for its applications in various industries, including textiles, food, and pharmaceuticals, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “7-Hydroxy-8-((4-((3-phosphonophenyl)azo)-2-sulphophenyl)azo)naphthalene-1,3-disulphonic acid” typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies such as flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Quality control measures are essential to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce aromatic amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a dye and a pH indicator due to its color-changing properties under different pH conditions.
Biology
In biological research, it can be used as a staining agent to visualize cellular components under a microscope.
Medicine
In medicine, it may be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry
In the textile industry, it is used to dye fabrics, providing vibrant and long-lasting colors. It is also used in the food industry as a colorant.
Mécanisme D'action
The mechanism by which “7-Hydroxy-8-((4-((3-phosphonophenyl)azo)-2-sulphophenyl)azo)naphthalene-1,3-disulphonic acid” exerts its effects involves interactions with various molecular targets. The azo groups can interact with proteins and enzymes, altering their activity. The compound’s ability to change color under different conditions is due to the electronic transitions within the azo groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining tissues.
Sudan III: Used for staining lipids.
Uniqueness
Compared to these similar compounds, “7-Hydroxy-8-((4-((3-phosphonophenyl)azo)-2-sulphophenyl)azo)naphthalene-1,3-disulphonic acid” may offer unique properties such as higher stability, specific color changes, or enhanced binding to certain molecular targets.
Propriétés
Numéro CAS |
93966-72-4 |
|---|---|
Formule moléculaire |
C22H17N4O13PS3 |
Poids moléculaire |
672.6 g/mol |
Nom IUPAC |
7-hydroxy-8-[[4-[(3-phosphonophenyl)diazenyl]-2-sulfophenyl]diazenyl]naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C22H17N4O13PS3/c27-18-7-4-12-8-16(41(31,32)33)11-20(43(37,38)39)21(12)22(18)26-25-17-6-5-14(10-19(17)42(34,35)36)24-23-13-2-1-3-15(9-13)40(28,29)30/h1-11,27H,(H2,28,29,30)(H,31,32,33)(H,34,35,36)(H,37,38,39) |
Clé InChI |
HJBVBKCRIMMOCK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)P(=O)(O)O)N=NC2=CC(=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


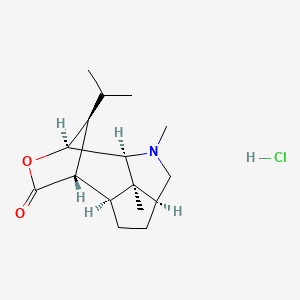


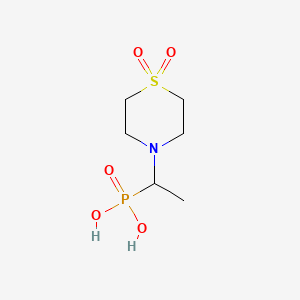
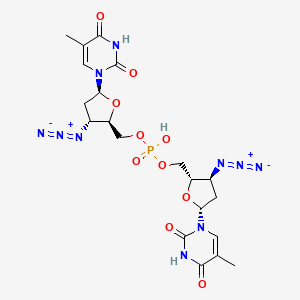
![11-[4-(2-methylphenyl)piperazin-1-yl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B12790228.png)
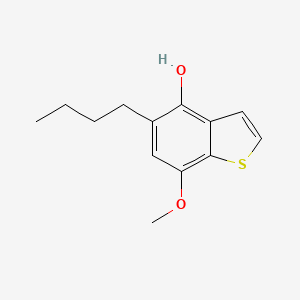

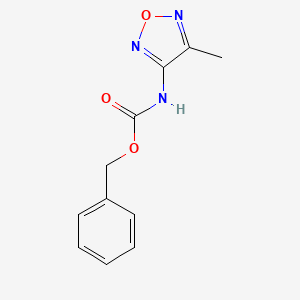
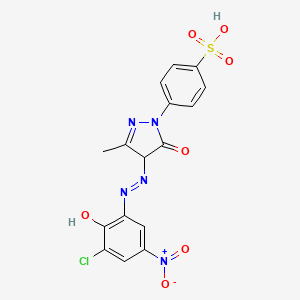

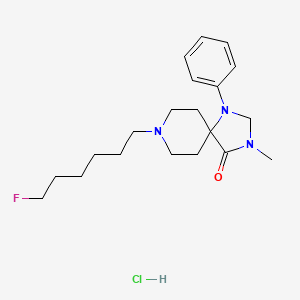
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-4,4-diphenylbutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12790266.png)

